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Compound of Interest

Compound Name: Rubipodanone A

Cat. No.: B2517206

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Rubipodanone A, a naphthohydroquinone dimer isolated from the roots and rhizomes of
Rubia podantha. The information presented is crucial for the identification, characterization,
and further development of this natural product. All data is sourced from the primary literature,
specifically the work of Wang Z, et al. (2018) published in Phytochemistry.

Chemical Structure and Properties

o Systematic Name: Methyl 2-((3R,4R)-3,4-dihydro-3-hydroxy-4-(3-methylbut-2-en-1-yl)-1,4-
dioxonaphthalen-2-yl)-2-(1-hydroxy-4-oxonaphthalen-2(4H)-ylidene)acetate

Molecular Formula: C27H220s

Molecular Weight: 442.46 g/mol

CAS Number: 2170211-22-8

Appearance: Yellowish oll

Spectroscopic Data

The following tables summarize the key spectroscopic data for Rubipodanone A.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR (400 MHz, CDCIs) and 3C NMR (100 MHz, CDCIs) Data for Rubipodanone
A
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Position OH (ppm), J (Hz) oC (ppm)
1 182.5

2 147.2

3 4.96 (d, 2.8) 714
4 3.52(t, 2.8) 48.9
5 8.12 (dd, 7.6, 1.2) 133.5
6 7.70 (td, 7.6, 1.2) 126.5
7 7.76 (td, 7.6, 1.2) 134.3
8 8.16 (dd, 7.6, 1.2) 126.9
9 130.6

10 131.8

1 184.8

2' 145.8

3 7.28 (s) 118.9
4 185.2

5' 8.22 (dd, 7.8, 1.0) 126.4
6' 7.75 (id, 7.8, 1.0) 134.0
7 7.82 (td, 7.8, 1.0) 135.0
8 8.24 (dd, 7.8, 1.0) 127.3
9 131.2

10 132.5

1" 2.55 (m), 2.65 (m) 28.5
2" 5.08 (t, 7.2) 118.6
3" 136.2
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4" 1.70 (s) 18.2
5" 1.75 (s) 26.0
OMe 3.75 (s) 52.8
3-OH 3.88 (brs)

Infrared (IR), Ultraviolet (UV), and Mass Spectrometry
(MS) Data

Table 2: IR, UV, and MS Data for Rubipodanone A

Spectroscopic Technique Data

3448, 2925, 1736, 1668, 1630, 1595, 1265,

IR (KBr) vmax cm~1
1078

UV (MeOH) Amax (log €) nm 210 (4.65), 254 (4.40), 280 (4.15), 330 (3.70)

443.1490 [M+H]* (calcd for C27H230s,
443.1495)

HRESIMS m/z

Experimental Protocols

The following are the detailed methodologies for the key experiments cited.

General Experimental Procedures

Optical rotations were measured on a Jasco P-1020 digital polarimeter. UV spectra were
obtained using a Shimadzu UV-2401PC spectrophotometer. IR spectra were recorded on a
Bruker Tensor 27 FT-IR spectrometer with KBr pellets. 1D and 2D NMR spectra were acquired
on Bruker AM-400 and DRX-600 spectrometers with TMS as an internal standard. HRESIMS
was performed on an Agilent 6210 TOF mass spectrometer.

Extraction and Isolation

The air-dried and powdered roots and rhizomes of Rubia podantha (5.0 kg) were extracted
three times with 95% EtOH at room temperature. The combined extracts were concentrated
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under reduced pressure to yield a crude extract (450 g). This extract was then suspended in

H20 and partitioned successively with petroleum ether, EtOAc, and n-BuOH. The EtOAc

fraction (120 g) was subjected to column chromatography over silica gel, eluting with a gradient
of CHCI3-MeOH (100:0 to 0:100) to afford fractions A-H. Fraction E (15 g) was further purified
by repeated column chromatography on silica gel and Sephadex LH-20, followed by

preparative HPLC to yield Rubipodanone A (12 mg).

Spectroscopic Analysis

NMR Spectroscopy: *H and 3C NMR spectra were recorded in CDCIs on a Bruker AM-400
spectrometer operating at 400 MHz for *H and 100 MHz for 13C. Chemical shifts (d) are
reported in parts per million (ppm) relative to the solvent peak (CDCls: 6H 7.26, 6C 77.16) as
an internal standard. Coupling constants (J) are given in Hertz (Hz).

IR Spectroscopy: The IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer
using KBr pellets.

UV Spectroscopy: The UV spectrum was measured in methanol on a Shimadzu UV-2401PC
spectrophotometer.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
was conducted on an Agilent 6210 Time-of-Flight (TOF) mass spectrometer in positive ion
mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Rubipodanone A.
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General workflow for spectroscopic analysis of natural products.
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 To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of Rubipodanone A: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2517206#spectroscopic-data-of-rubipodanone-a-
nmr-ir-uv-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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